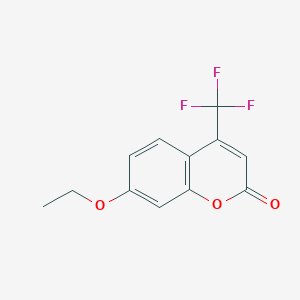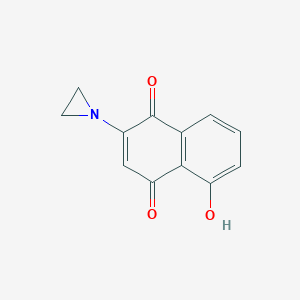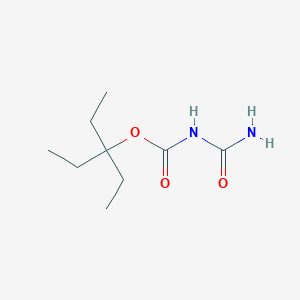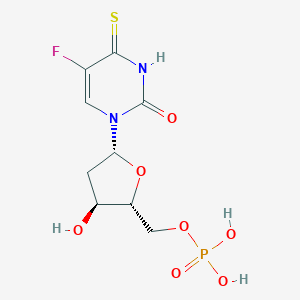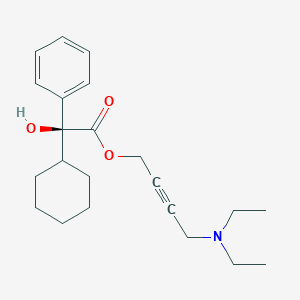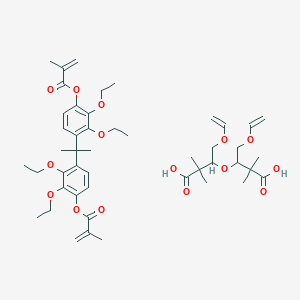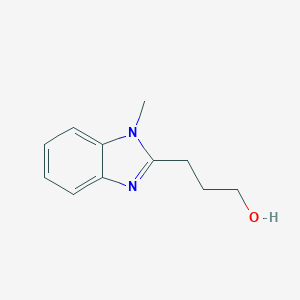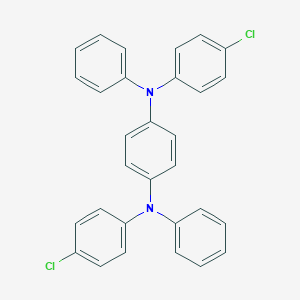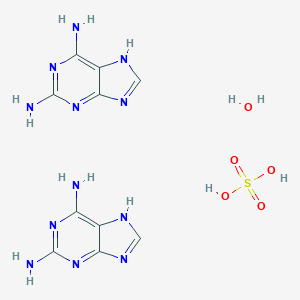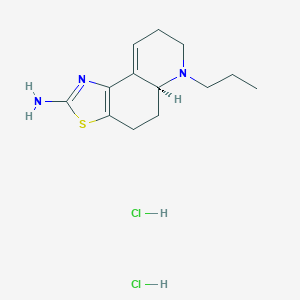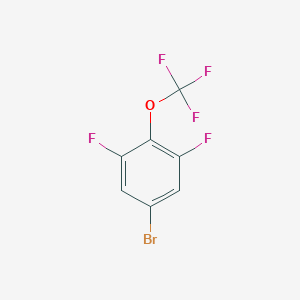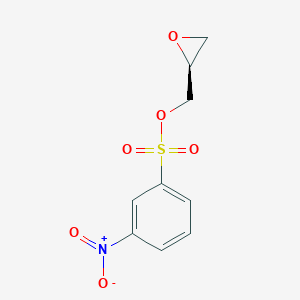![molecular formula C8H7ClN2O B040593 5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 115576-98-2](/img/structure/B40593.png)
5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound with a molecular formula of C9H7ClN2O and a molecular weight of 196.62 g/mol. This compound has various applications in the field of medicinal chemistry, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-1H-benzo[d]imidazol-2(3H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
5-(Chloromethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(Chloromethyl)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of bacteria and fungi. Another advantage is its ability to induce apoptosis in cancer cells, which may make it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 5-(Chloromethyl)-1H-benzo[d]imidazol-2(3H)-one. One direction is the development of new drugs based on this compound for the treatment of cancer, infectious diseases, and inflammation-related disorders. Another direction is the investigation of the mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, further research is needed to explore the potential of this compound as a diagnostic tool for the detection of diseases.
Métodos De Síntesis
The synthesis of 5-(Chloromethyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through several methods, including the reaction of 2-aminobenzoic acid with paraformaldehyde and hydrochloric acid in the presence of ethanol. Another method involves the reaction of o-phenylenediamine with paraformaldehyde and hydrochloric acid in the presence of acetic acid. The yield of the synthesis reaction is typically around 50-60%.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-1H-benzo[d]imidazol-2(3H)-one has various applications in scientific research. It has been shown to have antimicrobial, antitumor, anti-inflammatory, and antifungal properties. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammation-related disorders. It has also been used in the development of new diagnostic tools for the detection of diseases.
Propiedades
Número CAS |
115576-98-2 |
|---|---|
Nombre del producto |
5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one |
Fórmula molecular |
C8H7ClN2O |
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
5-(chloromethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,4H2,(H2,10,11,12) |
Clave InChI |
IQZSACWHKCETMI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCl)NC(=O)N2 |
SMILES canónico |
C1=CC2=C(C=C1CCl)NC(=O)N2 |
Sinónimos |
2H-Benzimidazol-2-one,5-(chloromethyl)-1,3-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



